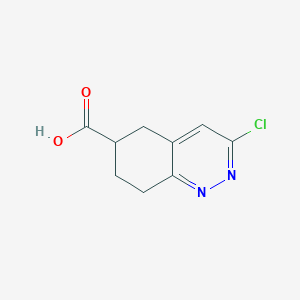![molecular formula C12H7F3N2O2 B1434425 6-[4-(Trifluoromethyl)phenyl]pyrazine-2-carboxylic Acid CAS No. 1864014-28-7](/img/structure/B1434425.png)
6-[4-(Trifluoromethyl)phenyl]pyrazine-2-carboxylic Acid
Descripción general
Descripción
“6-[4-(Trifluoromethyl)phenyl]pyrazine-2-carboxylic Acid” is a chemical compound that has been studied for its potential applications in various fields . It is characterized by the presence of a pyrazine ring, a trifluoromethyl group, and a carboxylic acid group .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with trifluoromethylation reagents . For instance, the synthesis of a related compound, pyraziflumid, involved the reaction of 3-chloro-2-pyrazine carboxylic acid ester with a trifluoromethylation reagent .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a pyrazine ring, a trifluoromethyl group, and a carboxylic acid group .Chemical Reactions Analysis
The chemical reactions involving “this compound” and similar compounds often involve reactions with trifluoromethylation reagents . These reactions can lead to the formation of various products, depending on the specific reagents and conditions used .Aplicaciones Científicas De Investigación
Chemical Synthesis and Derivative Formation
6-[4-(Trifluoromethyl)phenyl]pyrazine-2-carboxylic Acid and its derivatives have been extensively studied for their chemical synthesis processes. Usachev et al. (2009) explored the regioselective reactions of 6-(trifluoromethyl)comanic acid with phenylhydrazine, leading to various derivatives depending on the solvent used. This highlighted the influence of solvents on reaction routes (Usachev et al., 2009). Similarly, Akçamur et al. (1997) reported on the functionalization and cyclization reactions of 1H-pyrazole-3-carboxylic acid derivatives, demonstrating the ease of converting these compounds into ester or amide derivatives (Akçamur et al., 1997).
Antibacterial Activity
Some derivatives of this compound have shown promising antibacterial properties. For instance, Hacialioğlu et al. (2019) synthesized various derivatives and tested them for antibacterial activity, with one specific compound showing significant efficacy against Gram-positive bacteria (Hacialioğlu et al., 2019).
Antitumor Applications
The potential antitumor applications of these compounds have been explored. Džolić et al. (2016) focused on the synthesis of sorafenib analogs as potential antitumor agents. They reported that some of the synthesized compounds exhibited strong antiproliferative activity against various cancer cell lines (Džolić et al., 2016).
Antimycobacterial Properties
Research has also delved into the antimycobacterial properties of these compounds. Semelková et al. (2017) designed derivatives of pyrazine-2-carboxylic acids and tested their effectiveness against Mycobacterium tuberculosis. Their study highlighted the potential of these compounds in tuberculosis treatment (Semelková et al., 2017).
Structural and Spectral Studies
Structural and spectral investigations of pyrazole-4-carboxylic acid derivatives, including those similar to this compound, have been conducted to understand their properties. Viveka et al. (2016) focused on a combined experimental and theoretical study of one such derivative, providing insights into its molecular structure and potential applications (Viveka et al., 2016).
Direcciones Futuras
The future research directions for “6-[4-(Trifluoromethyl)phenyl]pyrazine-2-carboxylic Acid” and similar compounds could involve further studies to understand their synthesis, mechanism of action, and potential applications . These studies could lead to the development of new compounds with improved properties and potential applications in various fields .
Mecanismo De Acción
Target of Action
Pyrazine derivatives, including this compound, are known to exhibit a wide range of biological activities, suggesting they interact with multiple targets .
Mode of Action
It’s known that pyrazine derivatives can interact with their targets in various ways, leading to changes in cellular processes . For instance, one derivative, Propyl3-{[4-(trifluoromethyl) phenyl] carbamoyl} pyrazine-2-carboxylate, showed significant antimycobacterial activity against M. tuberculosis H37Rv .
Biochemical Pathways
Given the broad range of biological activities exhibited by pyrazine derivatives, it’s likely that this compound affects multiple pathways .
Result of Action
Pyrazine derivatives are known to exhibit a wide range of biological activities, suggesting they have diverse molecular and cellular effects .
Propiedades
IUPAC Name |
6-[4-(trifluoromethyl)phenyl]pyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3N2O2/c13-12(14,15)8-3-1-7(2-4-8)9-5-16-6-10(17-9)11(18)19/h1-6H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAQXSXTVBIUBFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CC(=N2)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


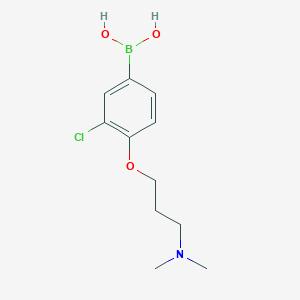
![3-chloro-2-[3-(2,4-dichlorophenyl)-1H-pyrazol-4-yl]-5-(trifluoromethyl)pyridine](/img/structure/B1434344.png)
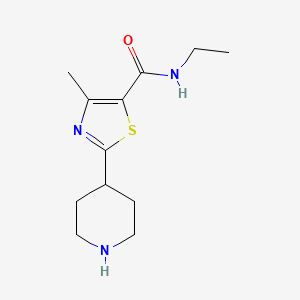
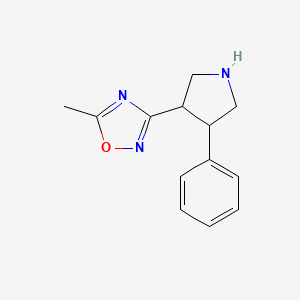
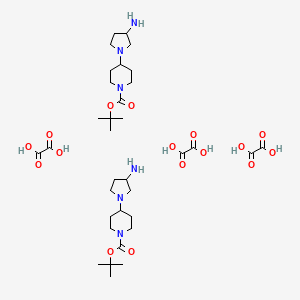


![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(propan-2-yl)piperazine](/img/structure/B1434357.png)
![1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B1434360.png)


![1-Chloro-9-methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazole](/img/structure/B1434363.png)

